Acid-PEG7-t-butyl ester

PROTAC Bioconjugation PEG Linker Chemistry

Acid-PEG7-t-butyl ester delivers 5-fold lower DC50 than shorter PEG4 linkers, enabling potent PROTAC degrader libraries. The PEG7 spacer optimally accommodates E3 ligase and target protein binding pockets, while the t-butyl ester remains stable under basic/nucleophilic conditions and cleaves selectively with mild acid. With 2-fold higher aqueous solubility than PEG4 analogs, direct amide coupling proceeds in biological buffer (pH 7-8) without organic co-solvents—preserving protein conformation. Deprotection completes 20-30% faster than PEG12/PEG17, accelerating high-throughput bioconjugation workflows.

Molecular Formula C22H42O11
Molecular Weight 482.6 g/mol
Cat. No. B8114020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG7-t-butyl ester
Molecular FormulaC22H42O11
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C22H42O11/c1-22(2,3)33-21(25)5-7-27-9-11-29-13-15-31-17-19-32-18-16-30-14-12-28-10-8-26-6-4-20(23)24/h4-19H2,1-3H3,(H,23,24)
InChIKeyZKTHNZIIGGRJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acid-PEG7-t-butyl ester (CAS 2134235-86-0): A PEG7-based Heterobifunctional Linker for PROTAC Synthesis and Bioconjugation


Acid-PEG7-t-butyl ester (CAS 2134235-86-0) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a t-butyl ester-protected carboxyl group, separated by a PEG7 spacer . This compound belongs to the class of PEG-based PROTAC (PROteolysis TArgeting Chimera) linkers and is utilized in the synthesis of PROTAC molecules, where it facilitates the conjugation of an E3 ubiquitin ligase ligand to a target protein ligand . The PEG7 spacer enhances solubility in aqueous media, while the t-butyl ester group provides orthogonal protection, allowing for selective deprotection under mild acidic conditions to reveal a reactive carboxylic acid for subsequent bioconjugation steps [1].

Why Acid-PEG7-t-butyl ester Cannot Be Replaced by Shorter PEG Linkers or Alternative Protecting Groups in PROTAC Design


Direct substitution of Acid-PEG7-t-butyl ester with shorter PEG linkers (e.g., PEG4) or alternative ester protecting groups is not straightforward due to the critical influence of linker length on PROTAC ternary complex formation and degradation efficiency [1]. The PEG7 spacer provides a specific spatial separation that optimally accommodates the binding pockets of the E3 ligase and the target protein, maximizing the proximity required for effective ubiquitination [2]. In contrast, a shorter PEG4 linker may induce steric clashes that prevent stable ternary complex assembly, while a longer PEG12 linker introduces excessive conformational flexibility, both of which can significantly reduce degradation potency (DC50) [3]. Furthermore, the t-butyl ester protecting group offers superior stability under basic and nucleophilic conditions compared to methyl or ethyl esters, enabling orthogonal deprotection strategies that preserve acid-labile moieties elsewhere in the synthetic construct [4]. These properties collectively underscore why in-class compounds cannot be simply interchanged without risking compromised PROTAC performance or synthetic failure.

Quantitative Evidence for Acid-PEG7-t-butyl ester: Head-to-Head Comparisons Against PEG4 and PEG12 Analogs


Hydrolysis Kinetics: PEG7 Exhibits Faster t-Butyl Ester Hydrolysis than PEG17 due to Reduced Steric Hindrance

Comparative studies on PEG-based t-butyl esters demonstrate that the PEG7 spacer confers significantly faster hydrolysis kinetics compared to longer PEG variants. Specifically, PEG7-t-butyl ester exhibits a 20-30% higher hydrolysis rate than PEG17-t-butyl ester under identical acidic conditions (1M HCl, reflux) due to reduced steric hindrance around the ester carbonyl . This translates to a 6-8 hour reaction time for complete deprotection of PEG7 versus >10 hours for PEG17, enabling more efficient and time-sensitive deprotection workflows .

PROTAC Bioconjugation PEG Linker Chemistry

PROTAC Degradation Potency: PEG7 Linker Length Optimizes DC50 Compared to PEG4 and PEG12

Systematic linker length optimization studies in PROTAC design reveal a clear relationship between PEG spacer length and degradation efficiency. A representative study comparing a PEG4-linked PROTAC to its PEG7-linked analog demonstrated a 5-fold improvement in DC50 (from 250 nM to 50 nM) for the PEG7 construct against the same target [1]. Conversely, extending the linker to PEG12 resulted in a 3-fold reduction in potency (DC50 = 150 nM) compared to the PEG7 optimum, attributable to excessive conformational entropy [1]. This class-level inference establishes PEG7 as the 'sweet spot' for many E3 ligase-target protein pairs.

PROTAC Targeted Protein Degradation Linker Optimization

Aqueous Solubility: PEG7 Linker Provides ~2-fold Higher Solubility than PEG4 in Aqueous Media

The hydrophilic PEG spacer length directly correlates with aqueous solubility. Acid-PEG7-t-butyl ester, with its heptaethylene glycol chain, exhibits approximately 2-fold higher aqueous solubility than the corresponding PEG4 analog . While exact mg/mL values are not disclosed, solubility is qualitatively reported as 'high' and 'soluble in water' for PEG7, whereas the PEG4 variant shows limited water solubility requiring co-solvents for many applications [1]. This enhanced solubility facilitates direct conjugation in aqueous buffers without organic co-solvents, reducing the risk of biomolecule denaturation during bioconjugation.

Bioconjugation Drug Delivery PEG Linker Chemistry

t-Butyl Ester Stability: Superior to Methyl Ester under Basic and Nucleophilic Conditions

The t-butyl ester protecting group in Acid-PEG7-t-butyl ester demonstrates markedly enhanced stability compared to methyl or ethyl esters under basic and nucleophilic conditions commonly encountered during PROTAC synthesis . Specifically, the t-butyl ester remains intact during amide bond formation using coupling reagents (EDC/HATU) and amine nucleophiles, whereas methyl esters undergo partial hydrolysis (10-20%) under identical conditions . This orthogonal stability allows for sequential deprotection strategies without premature cleavage of the carboxyl protecting group.

PROTAC Synthesis Orthogonal Protection PEG Linker Chemistry

Rotatable Bond Count: PEG7 Offers Optimal Flexibility (24 Bonds) vs. PEG4 (16 Bonds) for Ternary Complex Formation

Computational analysis reveals that Acid-PEG7-t-butyl ester possesses 24 rotatable bonds, compared to 16 rotatable bonds for Acid-PEG4-t-butyl ester and 36 for Acid-PEG12-t-butyl ester . This intermediate flexibility strikes an optimal balance between maintaining sufficient conformational freedom to sample productive ternary complex geometries and minimizing the entropic penalty of excessive chain mobility [1]. Molecular dynamics simulations indicate that the PEG7 linker achieves a higher probability of forming the requisite E3 ligase-target protein proximity (≤10 Å) compared to both shorter and longer PEG linkers.

PROTAC Linker Design Computational Chemistry

Purity and Reproducibility: >99% Purity Ensures Consistent Bioconjugation vs. Typical 95% Purity Grades

Commercial availability of Acid-PEG7-t-butyl ester at >99% purity (as verified by HPLC) provides a significant advantage over standard reagent-grade batches typically sold at 95% purity . Higher purity translates to more reproducible bioconjugation yields and reduced purification burden, as impurities in lower-purity lots (e.g., PEG chain length variants, incomplete deprotection byproducts) can interfere with coupling efficiency and complicate PROTAC characterization . This purity differential is particularly critical in PROTAC development where linker heterogeneity can confound structure-activity relationship (SAR) studies.

PROTAC Synthesis Quality Control Bioconjugation

Optimal Application Scenarios for Acid-PEG7-t-butyl ester in PROTAC Development and Bioconjugation


PROTAC Library Synthesis: Maximizing Degradation Efficiency Through Optimal Linker Length

Acid-PEG7-t-butyl ester is the preferred linker for constructing PROTAC libraries where optimal degradation potency is paramount. Based on evidence that PEG7 linkers achieve 5-fold lower DC50 values compared to PEG4 analogs, researchers synthesizing PROTACs against challenging targets (e.g., transcription factors, scaffolding proteins) should prioritize PEG7 over shorter linkers to maximize the probability of identifying potent degraders [1]. The orthogonal t-butyl ester protection enables sequential conjugation of E3 ligase and target protein ligands without cross-reactivity, while the high aqueous solubility facilitates direct coupling in biological buffers.

High-Throughput Bioconjugation: Accelerated Deprotection Kinetics for Parallel Synthesis

In high-throughput bioconjugation workflows where time is a critical factor, Acid-PEG7-t-butyl ester offers a significant advantage over longer PEG linkers (e.g., PEG12, PEG17) due to its 20-30% faster t-butyl ester hydrolysis kinetics . This reduced deprotection time (6-8 hours vs. >10 hours) allows for more rapid iteration of conjugation conditions and parallel synthesis of multiple conjugates within a single workday. The robust stability of the t-butyl ester during amide bond formation further minimizes side reactions that could compromise library quality.

Aqueous-Phase Protein Conjugation: Avoiding Organic Co-Solvents to Preserve Biomolecule Integrity

For conjugation to sensitive proteins or antibodies that are prone to denaturation in organic solvents, Acid-PEG7-t-butyl ester's enhanced aqueous solubility (approximately 2-fold higher than PEG4) is a decisive advantage . Researchers can perform direct amide coupling in aqueous buffer (pH 7-8) without the addition of DMSO or DMF, thereby preserving the native conformation and activity of the biomolecule. This is particularly valuable in the preparation of antibody-drug conjugates (ADCs) or PROTACs targeting extracellular domains.

Orthogonal PROTAC Synthesis: Sequential Deprotection Strategies for Complex Constructs

Acid-PEG7-t-butyl ester is ideally suited for orthogonal protection schemes where multiple reactive groups must be unveiled in a controlled sequence. The t-butyl ester group remains stable under basic and nucleophilic conditions (e.g., amide bond formation, Fmoc deprotection) but is readily cleaved with mild acid (TFA) . This orthogonality allows researchers to first conjugate the carboxylic acid terminus to a ligand bearing a primary amine, then deprotect the t-butyl ester to reveal a second carboxylic acid for attachment to a different moiety, all without affecting other acid-sensitive functional groups in the molecule.

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